molecular formula C12H18Cl2N2O2S B6694536 N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride

N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride

Cat. No.: B6694536
M. Wt: 325.3 g/mol
InChI Key: OCFUNRVQZAKNKD-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a chlorobenzenesulfonamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S.ClH/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14;/h5-8,11-12,15H,1-4,14H2;1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFUNRVQZAKNKD-MNMPKAIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride typically involves the following steps:

  • Formation of the Aminocyclohexyl Intermediate

      Starting Material: Cyclohexanone

      Reagents: Ammonia or an amine source

      Conditions: Reductive amination using a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.

  • Sulfonamide Formation

      Starting Material: 4-chlorobenzenesulfonyl chloride

      Reagents: The aminocyclohexyl intermediate

      Conditions: Reaction in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

  • Hydrochloride Salt Formation

      Reagents: Hydrochloric acid

      Conditions: The free base form of the compound is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.

    Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are used to confirm the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the aminocyclohexyl group.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduced forms of the sulfonamide or chlorobenzene moieties.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar aprotic solvents like DMF or DMSO.

      Products: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Common Reagents and Conditions

    Solvents: Dichloromethane, toluene, DMF, DMSO.

    Catalysts: Palladium on carbon, triethylamine.

    Temperatures: Reactions are typically conducted at room temperature to moderate heat (20-80°C).

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine

    Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Drug Delivery: Studied for its ability to enhance the delivery of other drugs.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed as a reagent or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
  • **N-[(1R,2R)-2-aminocyclohexyl]-4-fluorobenzenesulfonamide
  • **N-[(1R,2R)-2-aminocyclohexyl]-4-bromobenzenesulfonamide

Uniqueness

    Chlorine Substitution: The presence of the chlorine atom in N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride imparts unique electronic properties, influencing its reactivity and binding affinity.

    Hydrochloride Salt Form: Enhances solubility and stability compared to other similar compounds, making it more suitable for certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.